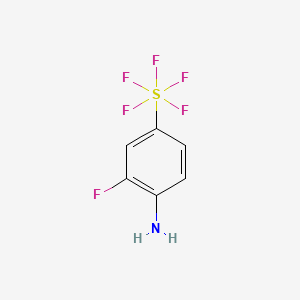

2-Fluoro-4-(pentafluorosulfur)aniline

Description

Contextualization of the Pentafluorosulfanyl (SF5) Moiety in Advanced Fluorinated Organic Molecules

The pentafluorosulfanyl (SF5) group has emerged as a significant substituent in the design of advanced fluorinated organic molecules. Often referred to as a "super-trifluoromethyl" group, the SF5 moiety is larger and more lipophilic than the more common trifluoromethyl (CF3) group. Its powerful electron-withdrawing nature, combined with high thermal and chemical stability, makes it an attractive functional group for modulating the properties of organic compounds. The introduction of an SF5 group can significantly influence a molecule's electronegativity, stability, and lipophilicity, which are critical parameters in the development of new materials and bioactive compounds. Despite its discovery in the mid-20th century, the synthetic challenges associated with its incorporation into organic scaffolds have only recently been overcome, leading to a surge in research interest.

Significance of Aromatic Amines in Synthetic and Applied Chemistry

Aromatic amines, or anilines, are a cornerstone of synthetic and applied chemistry. nih.gov They serve as versatile precursors and key intermediates in the synthesis of a wide range of important organic compounds, including pharmaceuticals, agrochemicals, dyes, and polymers. nih.govsigmaaldrich.com The amino group on the aromatic ring can be readily functionalized, allowing for the construction of complex molecular architectures. The electronic properties of the aromatic ring, which can be tuned by the presence of other substituents, further enhance the synthetic utility of anilines.

Research Rationale and Focused Objectives for 2-Fluoro-4-(pentafluorosulfur)aniline Studies

The combination of a fluorine atom, an amino group, and a pentafluorosulfanyl group on a benzene (B151609) ring in this compound creates a unique chemical entity with significant potential. The fluorine atom at the 2-position can influence the reactivity of the adjacent amino group and the aromatic ring through electronic and steric effects. The SF5 group at the 4-position imparts its characteristic properties of high electronegativity and lipophilicity. Research into this specific molecule is driven by the objective to understand how this unique combination of functional groups influences its chemical behavior and to explore its utility as a building block for the synthesis of novel, high-performance materials and biologically active compounds. The primary goals of such studies are to develop efficient synthetic routes to this compound, thoroughly characterize its physicochemical and spectroscopic properties, and demonstrate its application in the construction of more complex molecular targets.

Properties

IUPAC Name |

2-fluoro-4-(pentafluoro-λ6-sulfanyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F6NS/c7-5-3-4(1-2-6(5)13)14(8,9,10,11)12/h1-3H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNFMUDAEGKTTOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(F)(F)(F)(F)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F6NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Fluoro 4 Pentafluorosulfur Aniline and Its Structural Analogues

Strategies Involving Pre-functionalized Aromatic Systems

The construction of the target aniline (B41778) and its analogs can be efficiently achieved by employing aromatic precursors that already contain either the aniline functionality or a group that can be readily converted to it.

Bromination-Cross-Coupling Approaches for Substituted Anilines

A versatile approach to substituted anilines involves the initial bromination of a pre-existing aniline, followed by a palladium-catalyzed cross-coupling reaction to introduce further substituents. This strategy has been successfully applied to the synthesis of para-SF5 substituted aniline derivatives.

The synthesis often commences with a commercially available aniline. Bromination is typically achieved using N-bromosuccinimide (NBS) in a suitable solvent like dimethylformamide (DMF). Depending on the stoichiometry of NBS, mono- or di-bromo anilines can be selectively obtained. Subsequent palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling with boronic acids, allow for the introduction of various alkyl or aryl groups. For instance, methylated anilines have been prepared in good yields (64-75%) through this method.

| Starting Material | Reagents | Product | Yield (%) |

| Commercially available aniline | 1. NBS, DMF; 2. CH3B(OH)2, Pd(dppf)2Cl2, Cs2CO3, 1,4-dioxane | Methylated aniline derivative | 64-75 |

This multi-step process offers a high degree of flexibility in the synthesis of a variety of substituted anilines, which can then be further functionalized.

Condensation Reactions with Pentafluorosulfur-Substituted Amines

Condensation reactions provide a direct route to form amide bonds, which can be a key step in the synthesis of more complex molecules derived from 2-Fluoro-4-(pentafluorosulfur)aniline. A notable example is the preparation of SF5-containing meta-diamide insecticides.

In a typical procedure, a carboxylic acid, such as 3-benzamido-2-fluorobenzoic acid, is first converted to its more reactive acid chloride by treatment with thionyl chloride (SOCl2). The resulting acid chloride is then reacted with a pentafluorosulfur-substituted aniline, for instance, a 4-SF5-aniline, in the presence of a base like sodium bicarbonate (NaHCO3) to yield the desired amide. This condensation reaction is generally efficient and proceeds under relatively mild conditions.

| Carboxylic Acid Derivative | Amine | Coupling Conditions | Product |

| 3-benzamido-2-fluorobenzoyl chloride | 4-SF5-anilines | NaHCO3, Acetone/H2O, reflux | SF5-containing meta-diamide |

This methodology is particularly useful for building larger molecular scaffolds incorporating the SF5-aniline moiety.

Ullman-type Couplings in Related Fluoroanilines

The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, is a classical method for the formation of carbon-nitrogen bonds. wikipedia.org While specific examples for the direct synthesis of this compound using this method are not extensively documented in readily available literature, the principles of the Goldberg reaction, a variation of the Ullmann condensation for the synthesis of aryl amines, can be applied to analogous systems. wikipedia.org

Traditionally, these reactions require high temperatures and stoichiometric amounts of copper. wikipedia.org However, modern advancements have introduced the use of soluble copper catalysts supported by ligands, which can facilitate the reaction under milder conditions. The reaction typically involves the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base. wikipedia.org For the synthesis of related fluoroanilines, an aryl halide bearing a fluorine atom would be reacted with an appropriate amine. The reactivity of the aryl halide is influenced by the nature of the halogen (I > Br > Cl) and the presence of electron-withdrawing groups on the aromatic ring. wikipedia.org

Direct Introduction of the Pentafluorosulfanyl Group

An alternative synthetic strategy involves the direct introduction of the SF5 group onto an aromatic ring that already possesses the desired substitution pattern, or a precursor thereof.

Radical Addition of Pentafluorosulfanyl Chloride (SF5Cl) to Unsaturated Precursors

The radical addition of pentafluorosulfanyl chloride (SF5Cl) to unsaturated systems like alkenes and alkynes is a powerful method for introducing the SF5 group. researchgate.netbeilstein-journals.org This reaction proceeds via a free-radical chain mechanism, where the SF5 radical is the key propagating species.

The generation of the SF5 radical from SF5Cl is typically initiated by a radical initiator. Triethylborane (B153662) (Et3B) in the presence of atmospheric oxygen is a classic and effective initiator for this transformation. beilstein-journals.org More recently, air-stable amine-borane complexes have been introduced as alternative radical initiators, offering improved handling and safety. beilstein-journals.org The reaction can also be initiated by light, providing a reagent-free activation method. bohrium.com

While this method is widely used for the synthesis of aliphatic SF5 compounds, its application to the synthesis of aromatic SF5 compounds often involves the use of unsaturated precursors that can be later converted to the desired aromatic system. For instance, a suitably substituted unsaturated precursor could undergo radical addition of SF5Cl, followed by subsequent chemical transformations to yield the target aniline.

| Unsaturated Precursor | Initiator | Product |

| Alkene/Alkyne | Et3B/O2 or Amine-borane complex | SF5- and Cl- containing adduct |

| Alkene/Alkyne | Visible light | SF5- and Cl- containing adduct |

This approach is particularly valuable for creating complex aliphatic side chains containing the SF5 group, which can then be attached to an aromatic core.

Oxidative Fluorination Pathways for SF5-Aryl Systems

Direct oxidative fluorination of sulfur-containing aromatic compounds provides a more direct route to aryl-SF5 systems. A significant advancement in this area is the use of a combination of trichloroisocyanuric acid (TCCA) and potassium fluoride (KF). This reagent system offers a milder and more accessible alternative to traditional fluorinating agents like elemental fluorine (F2) or xenon difluoride (XeF2).

This method has been successfully employed for the synthesis of aryl-SF5 compounds from precursors such as diaryl disulfides. The reaction is believed to proceed through an initial oxidative chlorination of the sulfur species by TCCA, followed by a fluorine-exchange reaction with KF. This methodology has made the synthesis of aryl-SF5 compounds more practical and amenable to a wider range of substrates.

| Sulfur Precursor | Reagents | Product |

| Diaryl disulfide | TCCA, KF | Aryl-SF5 compound |

This approach is a key strategy for the direct introduction of the SF5 group onto pre-functionalized aromatic rings, which can be a crucial step in the synthesis of complex molecules like this compound.

Strain-Release Functionalization for N-SF5 Bond Formation in Bridged Systems

While methods for creating carbon-SF5 bonds are well-established, the direct formation of heteroatom-SF5 bonds, particularly nitrogen-SF5, has been significantly less explored. A novel and effective strategy to construct N-SF5 bonds in structural analogues of SF5-anilines involves the strain-release functionalization of highly strained bridged systems.

Recent research has demonstrated that direct N-SF5 bond formation can be achieved through the reaction of 3-aryl [1.1.0]azabicyclobutanes (ABBs) with pentafluorosulfur chloride (SF5Cl). The high ring strain of the ABB starting material is the driving force for the reaction, allowing for the efficient formation of N-SF5 azetidines. These resulting N-SF5 azetidines are found to be remarkably stable and can undergo further synthetic modifications, such as cross-coupling and amination reactions. Mechanistic studies, including DFT calculations and Hammett analyses, support a radical chain propagation mechanism for this transformation. This methodology provides foundational knowledge for a previously unknown class of molecular motifs and opens a new avenue for creating bioisosteres for small sulfonamides, where the N-SF5 group can offer enhanced lipophilicity.

Derivatization and Scaffold Construction from this compound

The this compound scaffold offers multiple reactive sites for diversification: the amino group, the aromatic ring, and the fluorine atom. This allows for the construction of a wide array of complex molecules through sequential and site-selective functionalization.

Functionalization at the Amino Group: Acylation Reactions

The amino group of this compound is a primary site for functionalization, readily undergoing standard transformations typical of aromatic amines. Acylation is a fundamental reaction used to introduce an acyl group, forming a stable amide bond. This reaction not only modifies the electronic and physical properties of the molecule but also serves as a protection strategy for the amino group, allowing for subsequent selective reactions at other positions on the aromatic ring.

In a procedure analogous to that used for 2-fluoro-4-bromoaniline, the aniline can be reacted with an acyl chloride, such as pivaloyl chloride, in the presence of a base. This reaction proceeds efficiently at room temperature to yield the corresponding N-acylated product. The resulting amide is significantly less nucleophilic and basic than the starting aniline, which facilitates further functionalization of the aromatic ring without interference from the amino group. The protecting group can later be removed under acidic conditions to regenerate the amine functionality if desired.

Table 1: Representative Acylation Reaction

| Starting Material | Reagent | Product |

|---|

Transformations via Diazonium Salts: Borylation and Halogenation

The conversion of the amino group into a diazonium salt is a powerful strategy for introducing a wide range of substituents onto the aromatic ring. The diazonium group is an excellent leaving group (N2 gas) and can be displaced by various nucleophiles or participate in radical-mediated reactions. For SF5-substituted anilines, this transformation provides access to key building blocks that are otherwise difficult to synthesize.

Starting from the aniline derivative, the corresponding diazonium tetrafluoroborate salt can be prepared and isolated. This stable salt serves as a versatile intermediate. For instance, a pyridine-promoted dediazoniation reaction in the presence of bis(pinacolato)diboron (B2pin2) yields the corresponding boronic ester. This borylation proceeds via a proposed free-radical mechanism. Similarly, the diazonium salt can be converted to the corresponding aryl iodide through reaction with an iodide source. These halogenated and borylated products are crucial precursors for cross-coupling reactions.

Table 2: Borylation and Iodination of SF5-Anilines via Diazonium Salts

| Aniline Derivative | Reagents | Product | Yield |

|---|---|---|---|

| 4-(Pentafluorosulfur)aniline | 1. t-BuONO, BF3·OEt2 2. B2pin2, Pyridine | 4-(Pentafluorosulfur)phenylboronic acid pinacol ester | Good |

Diversification of Ring Positions through Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are indispensable tools for C-C and C-heteroatom bond formation. The derivatives of this compound, particularly the diazonium salts and the halogenated intermediates described above, are excellent substrates for these transformations. researchgate.net

The stable 4-(pentafluorosulfur)benzenediazonium tetrafluoroborate salt can be used directly in various palladium-catalyzed couplings. researchgate.net For example, the Heck-Matsuda reaction allows for the coupling of the diazonium salt with alkenes, such as styrene derivatives, to form SF5-substituted stilbenes. mdpi.com Similarly, Sonogashira coupling with terminal alkynes and Suzuki coupling with boronic acids can be employed to synthesize novel SF5-bearing alkynes and biaryl derivatives, respectively. researchgate.net These reactions significantly expand the chemical space accessible from the parent aniline. researchgate.net

Alternatively, the iodo- or bromo-derivatives synthesized from the diazonium salt serve as robust partners in traditional cross-coupling reactions. The iodo-derivative, for example, can be coupled with various terminal alkynes under standard Sonogashira conditions (a palladium catalyst, a copper(I) co-catalyst, and a base) to generate arylalkynes. libretexts.orgwikipedia.org

Table 3: Palladium-Catalyzed Cross-Coupling Reactions of SF5-Aromatic Derivatives

| Reaction Type | SF5-Substrate | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|---|

| Heck-Matsuda | 4-(Pentafluorosulfur)benzenediazonium salt | Styrene | Pd(OAc)2 | 4-(Pentafluorosulfur)stilbene |

| Suzuki | 4-(Pentafluorosulfur)benzenediazonium salt | Phenylboronic acid | Pd(OAc)2 | 4-(Pentafluorosulfur)biphenyl |

Chemical Reactivity and Reaction Mechanisms of 2 Fluoro 4 Pentafluorosulfur Aniline

Intrinsic Stability and Chemical Robustness of the Pentafluorosulfanyl Group

The pentafluorosulfanyl (SF5) group is renowned for its exceptional thermal and chemical stability. rowansci.comnih.gov This robustness is a direct consequence of the strong, inert sulfur-fluorine bonds. rowansci.com The SF5 group is significantly more stable than many other functional groups, rendering molecules like 2-Fluoro-4-(pentafluorosulfur)aniline resistant to harsh chemical environments.

Research has demonstrated that the SF5 group is stable under a wide array of conditions, including exposure to strong acids, bases, and various oxidizing and reducing agents. wikipedia.org For instance, pentafluorosulfanylbenzene shows no reaction when refluxed with sodium hydroxide (B78521) in aqueous ethanol. wikipedia.org This high degree of chemical inertness makes the SF5 moiety a valuable functional group in the design of stable molecules for applications in materials science and agrochemicals. nih.govrsc.org Its thermal stability is also a key feature, allowing for reactions to be carried out at elevated temperatures without decomposition of the group. rowansci.comnitech.ac.jp

| Property | Pentafluorosulfanyl (SF5) Group | Trifluoromethyl (CF3) Group |

|---|---|---|

| Thermal Stability | Very High | High |

| Chemical Stability | Highly resistant to acids, bases, oxidants, and reductants. wikipedia.org | Generally stable, but can be susceptible to certain strong reagents. |

| Electronegativity (Hammett Parameter σp) | +0.68 acs.org | +0.54 acs.org |

Electronic Effects on Electrophilic and Nucleophilic Aromatic Substitution

The pentafluorosulfanyl group is one of the most powerful electron-withdrawing groups used in organic chemistry. rowansci.com Its Hammett parameter (σp = +0.68) indicates a stronger electron-withdrawing effect than the trifluoromethyl group (CF3, σp = +0.54). acs.org This profoundly deactivates the aromatic ring towards electrophilic aromatic substitution (EAS) by significantly reducing its electron density. wikipedia.orgnumberanalytics.com

In this compound, the directing effects for EAS are complex:

The pentafluorosulfanyl group is a strong deactivator and a meta-director. wikipedia.org

The amino group is a very strong activator and an ortho-, para-director.

The fluoro group is a deactivator due to its inductive effect but is also an ortho-, para-director because of resonance. latech.edu

Conversely, the strong electron-withdrawing nature of the SF5 group makes the aromatic ring highly susceptible to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the SF5 group. numberanalytics.comacs.org The presence of strong electron-withdrawing groups is crucial for stabilizing the negatively charged Meisenheimer complex intermediate formed during an SNAr reaction. numberanalytics.com For example, studies on nitro(pentafluorosulfanyl)benzenes have shown efficient vicarious nucleophilic substitution of hydrogen. acs.org

| Substituent | Hammett Parameter (σp) | Effect on Electrophilic Aromatic Substitution (EAS) | Directing Effect (EAS) |

|---|---|---|---|

| -SF5 | +0.68 acs.org | Strongly Deactivating wikipedia.org | Meta wikipedia.org |

| -CF3 | +0.54 acs.org | Strongly Deactivating | Meta |

| -F | +0.06 | Deactivating latech.edu | Ortho, Para latech.edu |

| -NH2 | -0.66 | Strongly Activating | Ortho, Para |

Free Radical Chemistry Involving the SF5 Moiety

The SF5 moiety can participate in free radical reactions, providing an important pathway for the synthesis of complex organosulfur compounds. acs.org The most common precursor for generating the SF5 radical is pentafluorosulfur chloride (SF5Cl). acs.orgdigitellinc.com This reagent can be added across alkenes and alkynes via a free radical chain mechanism. acs.org

The process is typically initiated thermally, photochemically, or by using a radical initiator. acs.org A notable development has been the use of triethylborane (B153662) (Et3B) as a low-temperature initiator for the free radical chain addition of SF5Cl to unsaturated compounds. acs.org This method allows for the convenient synthesis of a wide variety of aliphatic SF5-containing molecules in excellent yields. acs.org More recently, photoredox catalysis has emerged as a mild and efficient method to generate SF5-substituted aryl radicals, which can then be used in various synthetic transformations. thieme.de

Mechanistic Investigations of Synthetic Transformations

Understanding the mechanisms of reactions that form C-SF5 bonds is crucial for the development of new synthetic methodologies.

A radical chain reaction consists of three distinct phases: initiation, propagation, and termination. libretexts.org The propagation phase is the core of the reaction, where the product is formed, and the radical species is regenerated to continue the chain. youtube.comyoutube.com

In the context of SF5Cl addition to an alkene initiated by Et3B, the mechanism is as follows:

Initiation: Triethylborane reacts with trace oxygen to generate an ethyl radical (Et•). This radical then abstracts the chlorine atom from SF5Cl to produce the key pentafluorosulfanyl radical (•SF5).

Propagation:

Step 1: The •SF5 radical adds to the alkene double bond. This addition occurs regioselectively to form the more stable carbon-centered radical. youtube.com

Step 2: The resulting carbon radical abstracts a chlorine atom from another molecule of SF5Cl. This step forms the final chloro-alkane product and, crucially, regenerates the •SF5 radical. libretexts.orgyoutube.com

Termination: The chain reaction is terminated when two radical species combine. youtube.com

This propagation cycle repeats, allowing a small amount of initiator to facilitate the conversion of a large amount of substrate into the product. youtube.com

Directly installing an SF5 group onto an aniline (B41778) ring catalytically is challenging. Much of the progress in SF5 chemistry has focused on synthesizing SF5-arenes, which can then be converted to anilines through subsequent functional group manipulations, such as the reduction of a nitro group. acs.org

Modern synthetic methods are increasingly turning to catalysis to overcome the difficulties of incorporating the SF5 group. Photoredox and energy-transfer catalysis represent advanced strategies that operate under mild conditions. thieme.dechemrxiv.org

A general photoredox catalytic cycle for generating and using an SF5-aryl radical might involve:

A photosensitizer (e.g., a ruthenium complex) absorbs light and enters an excited state. thieme.de

The excited photocatalyst engages in a single-electron transfer (SET) with an SF5-aryl precursor (e.g., an SF5-aryl halide) to generate an SF5-aryl radical.

This radical intermediate then participates in the desired bond-forming reaction.

The photocatalyst is returned to its ground state through a subsequent redox event, completing the catalytic cycle and allowing it to facilitate another reaction.

These catalytic approaches are paving the way for more efficient and versatile syntheses of complex molecules like this compound. chemrxiv.org

Influence of the Pentafluorosulfanyl Group on the Electronic and Steric Landscape of Aromatic Anilines

Comparative Analysis of SF₅ with Conventional Fluorinated Substituents (e.g., Trifluoromethyl)

The pentafluorosulfanyl group is frequently compared to the more conventional trifluoromethyl (CF₃) group, serving as a valuable benchmark for its properties. figshare.com While both are potent electron-withdrawing groups, the SF₅ moiety exhibits distinct electronic and steric characteristics. researchgate.net It is recognized for its superior lipophilicity, electronegativity, and electron-withdrawing strength compared to the CF₃ group. figshare.com

The SF₅ group's electron-withdrawing power is stronger than that of the CF₃ group, which is reflected in their respective Hammett substituent constants (σm), with values of 0.61 for SF₅ versus 0.43 for CF₃. rsc.org This indicates a more significant inductive effect on the aromatic ring. Despite its greater number of fluorine atoms, the SF₅ group is only marginally smaller than a tert-butyl group and is considered more sterically bulky than the trifluoromethyl group. rsc.orgresearchgate.netresearchgate.net This combination of potent electronic withdrawal and substantial size makes the SF₅ group a unique substituent in designing molecules for various applications, including agrochemicals and materials science. rsc.orgnih.gov

| Property | Pentafluorosulfanyl (SF₅) | Trifluoromethyl (CF₃) | Reference |

|---|---|---|---|

| Hammett Constant (σm) | 0.61 | 0.43 | rsc.org |

| Electronegativity (Pauling Scale, Group) | 3.65 (Estimated) | 3.36 | rsc.org |

| Steric Size Comparison | Marginally smaller than t-butyl; larger than CF₃ | Smaller than SF₅ and t-butyl | rsc.orgresearchgate.net |

| Common Descriptor | "Super-trifluoromethyl group" | Conventional electron-withdrawing group | figshare.comnih.gov |

| Key Characteristics | High thermal/chemical stability, strong electron-withdrawing, high lipophilicity, bulky | High stability, electron-withdrawing, lipophilic | nih.govrsc.orgresearchgate.netresearchgate.net |

Impact on Electron Density Distribution and Aromatic Ring Reactivity

The powerful electron-withdrawing nature of the pentafluorosulfanyl group significantly depletes the electron density of the aromatic ring in 2-Fluoro-4-(pentafluorosulfur)aniline. Substituents on an aromatic ring are broadly classified as either activating (electron-donating) or deactivating (electron-withdrawing) towards electrophilic aromatic substitution. libretexts.org The SF₅ group is a potent deactivating group due to its strong inductive effect, which withdraws electron density from the benzene (B151609) ring. libretexts.org

This pronounced electron deficiency has critical consequences for the reactivity of the aromatic ring. Firstly, it renders the ring less susceptible to electrophilic attack. Secondly, and conversely, it strongly activates the ring for nucleophilic aromatic substitution (SₙAr) reactions. acs.org The presence of the SF₅ group can facilitate the displacement of other substituents, such as a nitro group, by nucleophiles like alkoxides and thiolates. acs.org In the case of this compound, the combined electron-withdrawing effects of the SF₅ and fluoro groups make the aromatic ring particularly electron-poor, enhancing its reactivity towards nucleophiles. This modified reactivity is a key feature exploited in the synthesis of more complex derivatives. Furthermore, the electron-deficient ring exhibits increased stability against oxidative degradation under mild conditions.

Steric Footprint and Conformational Preferences within the Aromatic Ring

The pentafluorosulfanyl group possesses a significant steric presence, often described as bulky and comparable in size to a tert-butyl group. rsc.orgresearchgate.netresearchgate.net This steric bulk can influence the conformational preferences of the molecule and the reactivity at adjacent positions. In this compound, the SF₅ group is positioned para to the amino group and meta to the fluorine atom.

The substantial size of the SF₅ group can impose rotational barriers around the C-S bond and may influence the planarity and orientation of the amino group relative to the aromatic ring. While specific conformational analysis of this compound is not widely reported, the steric demand of the SF₅ group is a known factor in the structures of related compounds. For instance, in coordination complexes, ligands bearing the SF₅ group can lead to slightly longer bond distances compared to their CF₃ analogs, a phenomenon attributed in part to greater steric demand. rsc.org This inherent bulk can also create steric hindrance, potentially shielding adjacent positions on the aromatic ring from attack by reagents, thereby influencing the regioselectivity of chemical reactions. The interplay between the steric bulk of the SF₅ group and the electronic effects it imparts is a crucial consideration in the molecular design and synthetic utility of this compound.

Computational Chemistry and Theoretical Studies on 2 Fluoro 4 Pentafluorosulfur Aniline Systems

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of 2-Fluoro-4-(pentafluorosulfur)aniline. physchemres.orgphyschemres.org These calculations can determine the distribution of electron density, molecular orbital energies, and the nature of the chemical bonds within the molecule.

The electronic landscape of this compound is shaped by the interplay of three distinct substituents on the benzene (B151609) ring: the electron-donating amino (-NH2) group and the two strongly electron-withdrawing groups, the fluorine (-F) atom and the pentafluorosulfur (-SF5) group. The -SF5 group, in particular, is known for its exceptional electronegativity and electron-withdrawing capacity, often exceeding that of the trifluoromethyl (-CF3) group. nih.gov

DFT calculations on analogous aniline-based systems have been used to determine properties such as ionization potentials, electron affinities, and HOMO-LUMO energy gaps, which are crucial for understanding the molecule's reactivity and electronic behavior. kashanu.ac.irresearchgate.net For this compound, calculations would likely be performed at a level like B3LYP/6-31+G(d,p) to provide a reliable description of its electronic properties. physchemres.org Analysis using methods like Quantum Theory of Atoms in Molecules (QTAIM) can further characterize the bonding, revealing bond critical points and quantifying the degree of covalent or non-covalent character in the interactions within the molecule. kashanu.ac.ir

This table is illustrative, based on findings from related aniline (B41778) and SF5-compound studies.

Molecular Modeling and Ligand-Target Interaction Prediction

Molecular modeling techniques, including docking and molecular dynamics (MD) simulations, are vital for predicting how this compound might interact with biological targets. The unique properties of the -SF5 group make it an intriguing substituent for medicinal chemistry. nih.govcore.ac.uk It is sterically demanding, more so than a -CF3 group, and highly hydrophobic, which can influence a molecule's conformation and its ability to fit into a protein's binding pocket. researchgate.net

In the context of drug design, computational models can predict the binding affinity and orientation of a ligand like this compound within a target's active site. For instance, SF5-containing analogues of the drug Teriflunomide have been synthesized and computationally evaluated as inhibitors of human dihydroorotate (B8406146) dehydrogenase (HDHODH), a target for autoimmune diseases. core.ac.ukacs.org Such studies would model the non-covalent interactions—such as hydrogen bonds, van der Waals forces, and electrostatic interactions—between the ligand and the amino acid residues of the protein. The strong dipole moment associated with the SF5 group is a particularly important feature to model accurately, as it can significantly influence binding orientation and strength. researchgate.net

Table 2: Key Physicochemical Properties of the SF5 Group for Molecular Modeling

| Property | Description | Implication for Ligand-Target Interactions |

|---|---|---|

| Steric Bulk | Octahedral geometry, larger than -CF3. researchgate.net | Can provide better shape complementarity with a binding pocket or lead to steric hindrance. |

| Lipophilicity | Highly lipophilic/hydrophobic. nih.gov | Promotes interactions with hydrophobic residues and can influence membrane permeability. |

| Electronegativity | Strongly electron-withdrawing. nih.gov | Modulates the electronic properties of the aromatic ring, affecting aromatic (π-π, cation-π) interactions. |

| Dipole Moment | Possesses a significant dipole moment. researchgate.net | Can lead to strong, directional electrostatic and dipole-dipole interactions within the binding site. |

| Hydrogen Bonding | The fluorine atoms are poor hydrogen bond acceptors. | Less likely to participate in direct hydrogen bonding compared to other functional groups. nih.gov |

Reaction Pathway Analysis and Transition State Calculations

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the potential energy surface for a proposed reaction, chemists can identify the most probable pathway, locate transition state structures, and determine activation energies. nih.gov This is particularly valuable for designing synthetic routes to novel compounds like this compound.

The synthesis of substituted anilines and SF5-aromatics can proceed through various mechanisms, such as nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions. nih.govmdpi.com Theoretical studies can be employed to compare the feasibility of different pathways. For example, DFT calculations can model the addition of a nucleophile to a perfluoroaromatic ring, calculating the activation energies for substitution at different positions. mdpi.com Such studies have shown that the transition state geometry and energy are critical in determining the reaction's regioselectivity. mdpi.comed.ac.uk

For the synthesis of this compound, computational analysis could explore, for instance, the reaction of a di-fluoro-pentafluorosulfur-benzene with an amine source. Calculations would aim to find the minimum energy pathway, confirming whether the reaction proceeds via a stable intermediate (e.g., a Meisenheimer complex in SNAr) or a concerted process. nih.gov The calculated activation energies can provide a quantitative prediction of reaction rates and regiochemical outcomes.

Table 3: Representative Calculated Activation Energies for Related Aromatic Substitution Reactions

| Reaction Type | Reactants | Activation Energy (kcal/mol) | Computational Method | Reference |

|---|---|---|---|---|

| SNAr | Perfluoropyridazine + Phenoxide | 16.0 | B3LYP | mdpi.com |

| SNAr | Perfluoropyrazine + Phenoxide | 21.6 | B3LYP | mdpi.com |

| Aniline Synthesis | Dienone + Amine (Electrocyclization) | Thermally accessible | DFT | nih.gov |

| F- Abstraction | SF5 Radical + F2 | 4.1 | DFT/TST | researchgate.net |

This table presents data from analogous systems to illustrate the application of computational analysis.

Prediction of Spectroscopic Signatures

Computational methods can accurately predict various spectroscopic signatures, which is invaluable for structure verification. For fluorinated compounds, the prediction of 19F NMR spectra is particularly important.

Quantum chemical methods, especially DFT, have become reliable tools for predicting 19F NMR chemical shifts. researchgate.netnih.gov The standard approach involves optimizing the molecule's geometry and then performing a NMR shielding tensor calculation. The computed isotropic shielding values are then converted to chemical shifts by scaling them against a reference compound. nih.gov Studies have developed specific scaling factors for fluorinated aromatic compounds, achieving high accuracy with a mean absolute deviation that can be as low as ~2 ppm. nih.gov This allows for the confident assignment of specific peaks in a complex spectrum to individual fluorine atoms in the molecule. For this compound, this would be crucial to distinguish the signal from the C-F fluorine from the four equatorial and one axial fluorine atoms of the -SF5 group.

In addition to NMR, the prediction of vibrational spectra (Infrared and Raman) is also common. researchgate.net By calculating the harmonic frequencies at a given level of theory (e.g., B3LYP), a theoretical spectrum can be generated. This computed spectrum can be compared with experimental data to aid in the assignment of vibrational modes to specific bond stretches, bends, and torsions within the molecule.

Table 4: Accuracy of Predicted 19F NMR Chemical Shifts for Fluoroaromatics

| Method (Functional/Basis Set) | Mean Absolute Deviation (MAD) | Maximum Error (ppm) | Reference |

|---|---|---|---|

| B3LYP/6-31G | 4.0 ppm | 28.0 | nih.gov |

| B3LYP/6-31+G(d,p) | 2.1 ppm | 6.5 | nih.gov |

| B3LYP/6-311+G(2d,p) | 1.7 ppm | 6.6 | nih.gov |

Data based on a study of over 50 fluorinated aromatic compounds. nih.gov

Development of Computational Models for SF5-Containing Aromatic Systems

The accuracy of large-scale molecular simulations, such as molecular dynamics (MD), depends heavily on the quality of the underlying force field. ethz.chusc.edu A force field is a set of parameters and equations that define the potential energy of a system as a function of its atomic coordinates. While well-established force fields like CHARMM, AMBER, and OPLS exist for common biomolecules and organic compounds, they often lack parameters for novel or unusual functional groups like pentafluorosulfur. nih.govnih.gov

Developing a robust computational model for SF5-containing systems like this compound requires a specific parameterization process. nih.gov This typically involves:

Defining Atom Types: New atom types are defined for the sulfur and fluorine atoms within the SF5 group.

Parameter Derivation: Bond lengths, angles, and dihedral parameters are derived from high-level quantum mechanical calculations (e.g., DFT or MP2) on a small model compound (e.g., SF5-benzene).

Charge Calculation: Partial atomic charges are determined to accurately represent the molecule's electrostatic potential, often using methods that fit the charges to the QM-calculated electrostatic surface potential.

Validation: The new parameters are tested by running MD simulations and comparing the calculated bulk properties (e.g., density, heat of vaporization) against available experimental data or more extensive QM calculations. nih.gov

The development of such specialized force fields is crucial for enabling predictive simulations of how SF5-containing molecules behave in complex environments, such as in solution or when interacting with a biological macromolecule. nih.gov

Table 5: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Teriflunomide |

| Trifluoromethyl |

Future Research Trajectories and Unresolved Challenges in 2 Fluoro 4 Pentafluorosulfur Aniline Chemistry

Innovations in Green and Sustainable Synthetic Methodologies

A primary challenge in the broader application of 2-Fluoro-4-(pentafluorosulfur)aniline lies in the development of more environmentally friendly and sustainable methods for its synthesis. Current synthetic routes often rely on harsh reagents and conditions, limiting their scalability and increasing their environmental footprint. researchgate.net Future research will undoubtedly focus on addressing these limitations through several key innovations:

Continuous Flow Chemistry: The adoption of continuous flow technologies presents a significant opportunity to improve the safety and efficiency of synthesizing SF5-containing compounds. figshare.comnih.gov Flow reactors offer precise control over reaction parameters, enabling the use of hazardous reagents in a more contained and manageable manner. chemrxiv.orgnih.gov The on-demand synthesis of key precursors like pentafluorosulfanyl chloride (SF5Cl) using custom-made stirring packed-bed reactors in a flow system is a prime example of this trend. figshare.comnih.gov Applying these principles to the multi-step synthesis of this compound could lead to higher yields, reduced waste, and improved safety profiles. nih.gov

Biocatalysis: The use of enzymes in organic synthesis is a cornerstone of green chemistry, offering high selectivity and mild reaction conditions. rsc.org While biocatalytic methods for direct C-F bond formation are emerging, their application to the synthesis of complex organofluorine compounds like this compound remains largely unexplored. rsc.org Future research could focus on discovering or engineering enzymes capable of tolerating and transforming SF5-containing substrates, potentially leading to novel and highly efficient synthetic pathways.

Safer Fluorinating Agents: A significant portion of the environmental impact of organofluorine synthesis stems from the nature of the fluorinating agents used. Research into developing safer, more manageable alternatives to reagents like elemental fluorine is crucial. The development of bench-top stable reagents and protocols will be instrumental in making the synthesis of SF5-compounds more accessible and sustainable.

Discovery of Novel Reactivity Patterns and Chemical Transformations

The unique electronic properties of the SF5 group suggest that this compound may exhibit novel reactivity patterns that are yet to be discovered. The strong electron-withdrawing nature of the SF5 group can significantly influence the reactivity of the aniline (B41778) ring and the amino group. Future research in this area will likely explore:

Oxidative Dearomatization: Recent studies have shown that SF5-containing phenols and anilines can undergo oxidative dearomatization to yield valuable aliphatic SF5-compounds. For instance, 2-amino-4-(pentafluorosulfur)phenol has been shown to undergo oxidation with lead tetraacetate to form SF5-substituted nitriles and esters of muconic acid. Investigating similar transformations with this compound could open up new avenues for the synthesis of complex aliphatic molecules bearing the SF5 group.

Unexplored Transformations of the Amino Group: The reactivity of the amino group in this compound is another area ripe for exploration. While standard transformations like diazotization and amide bond formation are expected, the influence of the ortho-fluoro and para-SF5 substituents could lead to unexpected outcomes or allow for unique, selective reactions.

Metal-Catalyzed Cross-Coupling Reactions: The development of robust and versatile cross-coupling methodologies for the direct functionalization of the C-H bonds on the aromatic ring of this compound would be a significant advancement. This would allow for the late-stage introduction of diverse functional groups, greatly expanding the accessible chemical space.

Expansion into Emerging Fields of Chemical Science

The distinctive properties of the SF5 group make this compound a highly attractive building block for applications in various emerging fields of chemical science. Future research will focus on leveraging its unique characteristics in:

Medicinal Chemistry: The SF5 group is increasingly being recognized as a valuable bioisostere for other functional groups in drug design. Its high metabolic stability and ability to modulate physicochemical properties make it a promising substituent for enhancing the efficacy and pharmacokinetic profiles of drug candidates. d-nb.info The synthesis of SF5-containing aromatic amino acids and their incorporation into peptides has already been demonstrated, highlighting the potential of SF5-anilines as precursors for novel therapeutics.

Agrochemicals: The search for new and effective agrochemicals is a constant endeavor. The SF5 group has been successfully incorporated into insecticides, demonstrating its potential to create potent and selective crop-protecting agents. rsc.org this compound could serve as a key starting material for the development of a new generation of herbicides, fungicides, and insecticides.

Materials Science: The thermal and chemical stability of the SF5 group, coupled with its strong dipole moment, makes it an ideal component for advanced materials. Research into the incorporation of this compound into polymers, liquid crystals, and other functional materials could lead to the development of materials with novel optical, electronic, and physical properties.

Integration of Advanced Characterization Techniques for Mechanistic Insights

A deeper understanding of the structure-property relationships and reaction mechanisms of this compound and its derivatives is essential for their rational design and application. The integration of advanced characterization techniques will be crucial in this regard:

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous information about the three-dimensional structure of molecules. Systematic crystallographic studies of this compound and its derivatives will provide valuable data on bond lengths, bond angles, and intermolecular interactions, which are critical for understanding its reactivity and for the design of new materials.

Advanced NMR Spectroscopy: While standard NMR techniques are routinely used, more advanced methods, particularly those focused on ¹⁹F NMR, can provide detailed insights into the electronic environment of the fluorine and SF5 groups. These techniques can be used to probe subtle electronic effects and to follow the course of reactions in real-time, providing valuable mechanistic information.

Kinetic and Mechanistic Studies: Detailed kinetic and mechanistic studies of reactions involving this compound are needed to fully understand its reactivity. Such studies, combining experimental rate measurements with computational modeling, will allow for the optimization of reaction conditions and the prediction of new reaction pathways.

Synergistic Approaches Combining Synthesis and Computational Design

The synergy between experimental synthesis and computational chemistry is becoming increasingly important in modern chemical research. For this compound, this synergistic approach will be instrumental in accelerating the discovery and development of new applications:

Predictive Modeling of Properties: Computational methods, such as Density Functional Theory (DFT), can be used to predict the physicochemical properties of this compound and its derivatives. This includes properties like electron density distribution, dipole moment, and reactivity indices, which can guide the selection of synthetic targets with desired characteristics.

Rational Design of Novel Molecules: By combining computational screening with synthetic expertise, researchers can rationally design new molecules based on this compound for specific applications. For example, molecular docking studies can be used to predict the binding affinity of potential drug candidates to their biological targets, allowing for the prioritization of the most promising compounds for synthesis.

Elucidation of Reaction Mechanisms: Computational modeling can provide detailed insights into the transition states and intermediates of chemical reactions, helping to elucidate complex reaction mechanisms. This information is invaluable for understanding unexpected reactivity and for designing more efficient and selective synthetic methods.

The table below summarizes potential research directions and their anticipated impact:

| Research Trajectory | Key Focus Areas | Potential Impact |

| Green and Sustainable Synthesis | Flow chemistry, biocatalysis, safer reagents | Reduced environmental impact, increased scalability and safety |

| Novel Reactivity Discovery | Oxidative dearomatization, C-H functionalization | Access to new classes of SF5-containing compounds |

| Expansion into Emerging Fields | Medicinal chemistry, agrochemicals, materials science | Development of new drugs, crop protection agents, and advanced materials |

| Advanced Characterization | X-ray crystallography, advanced NMR, mechanistic studies | Deeper understanding of structure-property relationships |

| Synergistic Synthesis and Design | Predictive modeling, rational design, mechanistic elucidation | Accelerated discovery and optimization of new applications |

Q & A

Q. What are the optimal synthetic routes for 2-Fluoro-4-(pentafluorosulfur)aniline, and how do reaction conditions influence yield and purity?

The synthesis typically involves halogenation followed by amination. A common approach includes:

- Step 1 : Halogenation of a precursor aromatic compound (e.g., 4-nitrobenzene derivatives) to introduce fluorine and pentafluorosulfur groups.

- Step 2 : Reduction of the nitro group to an amine using catalysts like palladium on carbon or hydrogenation under controlled pressure .

- Alternative route : Suzuki-Miyaura coupling for introducing the pentafluorosulfur group via transition-metal catalysis, requiring anhydrous conditions and inert atmospheres to prevent side reactions .

Q. Critical factors :

- Temperature : Diazotization steps require temperatures below 20°C to avoid decomposition.

- Solvent : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Catalyst selection : Pd-based catalysts improve regioselectivity in coupling reactions.

Yield optimization : Purification via column chromatography or recrystallization is essential, with typical yields ranging from 60–85% depending on stepwise efficiency .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are most reliable?

Key techniques :

- NMR spectroscopy : NMR is critical for identifying fluorine environments (δ ≈ -60 to -80 ppm for SF groups). NMR resolves aromatic protons and amine signals .

- Mass spectrometry (HRMS) : Confirms molecular weight (237.16 g/mol) and isotopic patterns .

- X-ray crystallography : Resolves bond angles and electronic effects of the SF group, revealing planar geometry at the aniline ring .

Data interpretation : The electron-withdrawing SF group causes deshielding in NMR and distinct fragmentation patterns in MS .

Q. What are the key reactivity patterns of this compound in electrophilic aromatic substitution (EAS) reactions?

The SF and fluorine substituents direct EAS reactions:

- Meta/para directors : The SF group is strongly electron-withdrawing, directing incoming electrophiles to the meta position relative to itself.

- Fluorine effects : The ortho-fluorine further deactivates the ring, slowing reaction rates but enhancing selectivity .

Example : Nitration with HNO/HSO yields 3-nitro derivatives as major products. Kinetic studies show activation energies 10–15% higher than non-fluorinated analogs due to reduced ring electron density .

Advanced Research Questions

Q. How does the SF5_55 group influence the compound’s interactions with biological targets, and what methodologies are used to study these mechanisms?

Mechanistic insights :

- Kinase inhibition : The SF group’s electron-deficient nature facilitates hydrogen bonding with ATP-binding pockets in kinases. Fluorescence polarization assays quantify binding affinity (K values: 0.5–5 µM) .

- Enzyme interactions : Molecular docking simulations (e.g., AutoDock Vina) predict binding modes, validated by surface plasmon resonance (SPR) for real-time kinetics .

Experimental design : - Use isotopic labeling ( or ) to track metabolic pathways in vitro.

- Control pH (6.5–7.5) to mimic physiological conditions and avoid SF hydrolysis .

Q. What experimental challenges arise in quantifying the environmental stability of this compound, and how are they addressed?

Challenges :

- Hydrolytic degradation : The SF group hydrolyzes slowly in aqueous media, complicating half-life measurements.

- Analytical interference : Degradation products (e.g., sulfonic acids) overlap chromatographically with the parent compound.

Q. Solutions :

- LC-MS/MS with isotopic dilution : Quantifies parent and degradation products simultaneously.

- Accelerated stability studies : Use elevated temperatures (40–60°C) and pH variations to model long-term degradation .

Q. How do contradictory data on the compound’s antimicrobial activity arise, and what strategies resolve these discrepancies?

Sources of contradiction :

- Purity variations : Impurities from synthesis (e.g., residual Pd catalysts) may falsely enhance or inhibit activity.

- Strain specificity : Activity against Gram-positive vs. Gram-negative bacteria varies due to membrane permeability differences.

Q. Resolution strategies :

- Standardized protocols : Use CLSI guidelines for MIC (Minimum Inhibitory Concentration) assays.

- Metabolomic profiling : Compare treated vs. untreated microbial cultures via GC-MS to identify target pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.